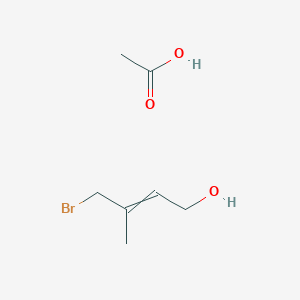
Acetic acid;4-bromo-3-methylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butenol, featuring a bromine atom and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromo-3-methylbut-2-en-1-ol typically involves the bromination of 3-methylbut-2-en-1-ol. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butenol.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
Acetic acid;4-bromo-3-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-bromo-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the double bond in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbut-2-en-1-ol: Similar structure but lacks the acetic acid moiety.
3-Methyl-3-buten-1-ol, acetate: Similar structure but with an acetate group instead of a bromine atom.
Acetic acid, bromo-, methyl ester: Contains a bromine atom and an acetic acid moiety but differs in the carbon chain structure.
Uniqueness
Acetic acid;4-bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure
Properties
CAS No. |
55311-87-0 |
|---|---|
Molecular Formula |
C7H13BrO3 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
acetic acid;4-bromo-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h2,7H,3-4H2,1H3;1H3,(H,3,4) |
InChI Key |
SHJHCRCMOUYOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)CBr.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















